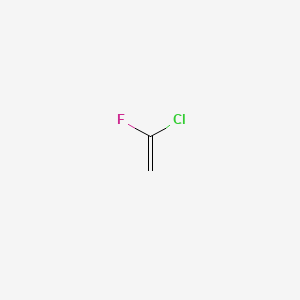
1-Chloro-1-fluoroethylene
Cat. No. B7768320
Key on ui cas rn:
26948-99-2
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596898B2
Procedure details


Cyclohexane (76.6 g), 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (500 mg, 1.7 mmol), and copper (II) trifluoromethanesulfonate (360 mg, 1.0 mmol) were added in an autoclave, and the mixture was cooled to a temperature below −30° C., and then 1-chloro-1-fluoroethylene (80 g, 1.0 mol) was charged under elevated pressure. Phenylhydrazine (0.11 g, 1.0 mmol) was added to this mixture under elevated pressure, and then temperature was raised to 30° C. Then, a mixed solution containing 97.6% of ethyl diazoacetate (11.69 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to give a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate in cyclohexane (166.7 g). The content of was 3.95% (yield based on ethyl diazoacetate: 39.5%), and the ratio of cis-isomer/trans-isomer was 65.0/35.0. The optical purity of the cis-isomer was 98% e.e. (1S,2R) or more, and the optical purity of the trans-isomer was 94% e.e. (1S,2S).






Quantity
500 mg
Type
reactant
Reaction Step Six

Name
copper (II) trifluoromethanesulfonate
Quantity
360 mg
Type
catalyst
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
C(C1OC[C@H](C(C)(C)C)N=1)(C1OC[C@H](C(C)(C)C)N=1)(C)C.[Cl:22][C:23]([F:25])=[CH2:24].C1(NN)C=CC=CC=1.[N+](=[CH:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])=[N-]>C1CCCCC1.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Cl:22][C:23]1([F:25])[CH2:24][CH:36]1[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
166.7 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
Step Four
|
Name
|
|
|
Quantity
|
11.69 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C=1OC[C@@H](N1)C(C)(C)C)C=1OC[C@@H](N1)C(C)(C)C
|
|
Name
|
copper (II) trifluoromethanesulfonate
|
|
Quantity
|
360 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
76.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to a temperature below −30° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged under elevated pressure over five hours
|
|
Duration
|
5 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)C(=O)OCC)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
